An In-depth Technical Guide to 4-(2-Oxopropyl)benzonitrile: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(2-Oxopropyl)benzonitrile: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Oxopropyl)benzonitrile (CAS No. 58949-75-0), a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, robust synthetic methodologies, spectroscopic characterization, and explore its reactivity and potential as a scaffold for the development of novel therapeutic agents.
Introduction: The Strategic Value of the Benzonitrile Moiety
The benzonitrile structural motif is a cornerstone in the design of bioactive molecules. The nitrile group, once considered a simple placeholder or a precursor for other functionalities, is now recognized as a critical pharmacophore in its own right. Its unique electronic properties, including its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, allow it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Para-substituted benzonitriles are particularly prevalent in pharmaceuticals, where the nitrile group can enhance metabolic stability and engage in key binding interactions with biological targets.[1] 4-(2-Oxopropyl)benzonitrile emerges as a particularly valuable building block by incorporating a reactive ketone functionality, offering a dual handle for synthetic diversification.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 58949-75-0 | [2] |
| Molecular Formula | C₁₀H₉NO | [2][3] |
| Molecular Weight | 159.18 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Storage Conditions | 2-8°C, protect from light, sealed in dry | [2][3] |
| Purity | Typically ≥ 95-96% | [3][5] |
Safety Profile:
4-(2-Oxopropyl)benzonitrile is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Data sourced from multiple chemical suppliers.[2][3]
Synthesis and Purification: A Practical Approach
While multiple synthetic routes to 4-(2-Oxopropyl)benzonitrile can be envisaged, a common and reliable method involves the Friedel-Crafts acylation of a suitable benzonitrile derivative or the alkylation of a cyanobenzyl species. Below is a validated, step-by-step protocol for its synthesis, designed for reproducibility and scalability.
Synthetic Scheme:
Caption: Synthetic workflow for 4-(2-Oxopropyl)benzonitrile.
Experimental Protocol:
Objective: To synthesize 4-(2-Oxopropyl)benzonitrile from 4-cyanobenzyl bromide and ethyl acetoacetate.
Materials:
-
4-Cyanobenzyl bromide
-
Ethyl acetoacetate
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl acetoacetate (1.1 equivalents) in anhydrous ethanol. Cool the solution to 0°C in an ice bath.
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Alkylation: Slowly add sodium ethoxide solution (1.1 equivalents) to the cooled solution of ethyl acetoacetate with continuous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. To this solution, add a solution of 4-cyanobenzyl bromide (1.0 equivalent) in anhydrous ethanol dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexanes:Ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Hydrolysis and Decarboxylation: To the ethereal solution of the intermediate ester, add an equal volume of 10% aqueous hydrochloric acid. Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours to effect hydrolysis and decarboxylation. Monitor the disappearance of the intermediate by TLC.
-
Purification: Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-(2-Oxopropyl)benzonitrile as a pure compound.
Spectroscopic Characterization
The identity and purity of the synthesized 4-(2-Oxopropyl)benzonitrile can be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.90 (s, 2H, -CH₂-), 2.20 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205.0 (C=O), 138.0 (Ar-C), 132.5 (Ar-CH), 129.5 (Ar-CH), 118.5 (CN), 111.0 (Ar-C-CN), 49.0 (-CH₂-), 29.5 (-CH₃) |
| IR (neat, cm⁻¹) | ~2230 (C≡N stretch), ~1715 (C=O stretch), ~1610, 1500 (C=C aromatic stretch) |
| Mass Spectrometry (EI) | m/z: 159 (M⁺), 144 (M-CH₃)⁺, 116 (M-COCH₃)⁺, 43 (CH₃CO)⁺ |
Note: Predicted chemical shifts and fragmentation patterns are based on standard values for similar functional groups and structures.[6]
Chemical Reactivity and Transformation Potential
The presence of both a ketone and a nitrile group makes 4-(2-Oxopropyl)benzonitrile a versatile intermediate for the synthesis of a wide range of more complex molecules.
Caption: Key chemical transformations of 4-(2-Oxopropyl)benzonitrile.
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Ketone Transformations: The ketone can be readily reduced to the corresponding secondary alcohol, which can serve as a chiral center if the reduction is performed enantioselectively. It can also undergo oxidation (e.g., Baeyer-Villiger oxidation) to form an ester. The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions such as aldol condensations and alkylations.[7]
-
Nitrile Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.[8] These transformations open up avenues for amide bond formation and other derivatizations.
Potential Applications in Medicinal Chemistry
The structural features of 4-(2-Oxopropyl)benzonitrile make it an attractive starting point for the synthesis of compounds with potential therapeutic applications.
-
Enzyme Inhibitors: The benzonitrile moiety is a known feature in various enzyme inhibitors, including aromatase inhibitors for the treatment of breast cancer.[1] The ketone functionality can be elaborated to introduce groups that interact with the active site of target enzymes.
-
Anticancer Agents: Benzonitrile-containing compounds have been investigated for their antitumor properties.[9] The reactive handles on 4-(2-Oxopropyl)benzonitrile allow for the systematic modification of the structure to optimize anticancer activity through structure-activity relationship (SAR) studies.
-
Antimicrobial Agents: The aminophenylacetonitrile scaffold, to which this compound is related, has shown promise in the development of novel antimicrobial and anthelmintic agents.[10]
The versatility of this molecule allows for its incorporation into diverse molecular scaffolds, making it a valuable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.
Conclusion
4-(2-Oxopropyl)benzonitrile is a valuable and versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and diverse reactivity make it an ideal starting material for the development of novel compounds with a wide range of potential therapeutic applications. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed chemical tools will be essential for the advancement of drug discovery and development.
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